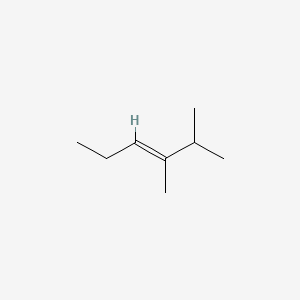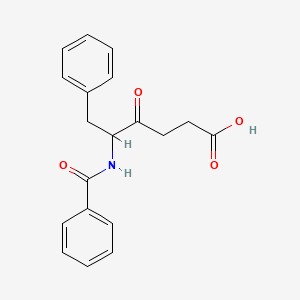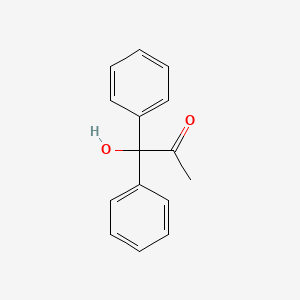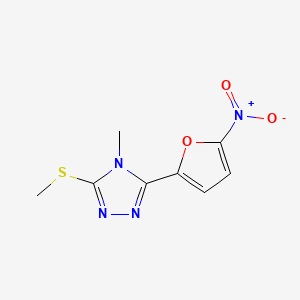
2,3-Dimethyl-3-hexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-3-hexene is an organic compound with the molecular formula C8H16. It is a branched hydrocarbon and an alkene, characterized by the presence of a carbon-carbon double bond. This compound is one of the isomers of hexene, specifically substituted with two methyl groups at the second and third positions of the hexene chain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Dimethyl-3-hexene can be synthesized through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 2,3-dimethyl-3-hexanol using a strong acid like sulfuric acid or phosphoric acid as a catalyst. The reaction typically occurs under elevated temperatures to facilitate the elimination of water and formation of the double bond.
Alkylation of Alkenes: Another method involves the alkylation of 2,3-dimethyl-1-butene with ethylene in the presence of a catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale dehydration processes or catalytic alkylation reactions. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-3-hexene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or diols. For example, treatment with a peroxycarboxylic acid can yield an epoxide, while osmium tetroxide can convert it to a diol.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst like palladium or platinum results in the formation of 2,3-dimethylhexane.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions
Oxidation: Peroxycarboxylic acids, osmium tetroxide
Reduction: Hydrogen gas with palladium or platinum catalysts
Substitution: Halogens (chlorine, bromine) under ambient conditions
Major Products
Epoxides: Formed from oxidation with peroxycarboxylic acids
Diols: Formed from oxidation with osmium tetroxide
Dihalides: Formed from halogenation reactions
Aplicaciones Científicas De Investigación
2,3-Dimethyl-3-hexene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene reactivity and mechanisms of organic reactions.
Biology: Its derivatives are studied for potential biological activity and interactions with enzymes.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,3-dimethyl-3-hexene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond acts as a nucleophile, reacting with electrophilic oxygen species to form epoxides or diols. In reduction reactions, the double bond is hydrogenated to form a saturated hydrocarbon. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
2,3-Dimethyl-3-hexene can be compared with other similar compounds, such as:
2,3-Dimethyl-2-hexene: Another isomer with the double bond at a different position, leading to different reactivity and properties.
2,3-Dimethyl-1-hexene: Similar structure but with the double bond at the first position.
3,3-Dimethyl-1-butene: A shorter chain alkene with similar branching.
These compounds share some reactivity patterns but differ in their specific chemical behavior and applications due to the position of the double bond and the overall molecular structure .
Propiedades
| 7145-23-5 | |
Fórmula molecular |
C8H16 |
Peso molecular |
112.21 g/mol |
Nombre IUPAC |
(E)-2,3-dimethylhex-3-ene |
InChI |
InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h6-7H,5H2,1-4H3/b8-6+ |
Clave InChI |
PRTXQHCLTIKAAJ-SOFGYWHQSA-N |
SMILES isomérico |
CC/C=C(\C)/C(C)C |
SMILES canónico |
CCC=C(C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001531.png)




![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12001574.png)
![[2-(4-Bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone](/img/structure/B12001580.png)


![8-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001591.png)
![Ethyl (2E)-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12001598.png)
![4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001603.png)

